3-Amino-4-cyclopropoxybenzonitrile
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Overview
Description
3-Amino-4-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol . This compound is characterized by the presence of an amino group, a cyclopropoxy group, and a benzonitrile moiety. It is primarily used in research and development settings, particularly in the synthesis of various chemical intermediates and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclopropoxybenzonitrile typically involves the reaction of 3-nitro-4-cyclopropoxybenzonitrile with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous-flow reactors can enhance safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
3-Amino-4-cyclopropoxybenzonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclopropoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyanofurazan: Similar in structure but contains a furazan ring instead of a benzonitrile moiety.
3-Amino-4-methoxybenzonitrile: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness
3-Amino-4-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity in various chemical and biological contexts .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-amino-4-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-4-10(9(12)5-7)13-8-2-3-8/h1,4-5,8H,2-3,12H2 |
InChI Key |
XHDIYYXNLBMRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
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